

SGI-1776 Free Base: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SGI-1776 free base

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **SGI-1776 free base**, a potent pan-Pim kinase inhibitor. The information is curated for researchers and professionals involved in oncology drug discovery and development.

Core Chemical and Pharmacological Properties

SGI-1776 is an imidazo[1,2-b]pyridazine small molecule that functions as an ATP-competitive inhibitor of the Pim kinase family.^{[1][2]} Its chemical and pharmacological properties are summarized below.

Physicochemical Properties

Property	Value	Reference
Chemical Name	N-[(1-methyl-4-piperidiny)methyl]-3-[3-(trifluoromethoxy)phenyl]-imidazo[1,2-b]pyridazin-6-amine	[3]
Molecular Formula	C ₂₀ H ₂₂ F ₃ N ₅ O	[3][4][5]
Molecular Weight	405.42 g/mol	[4][5][6]
CAS Number	1025065-69-3	[3][4]
Appearance	Crystalline solid	[3]
Solubility	Soluble in DMSO, DMF, and Ethanol. Insoluble in water.	[3][6]
SMILES	<chem>CN1CCC(CNC(=C2)C=NN3C2=NC=C3C4=CC=CC(OC(F)(F)F)=C4)CC1</chem>	[3]
λ _{max}	212, 271, 343 nm	[3]

Pharmacological Profile: Kinase Inhibitory Activity

SGI-1776 is a potent inhibitor of all three Pim kinase isoforms and also exhibits activity against other kinases, notably FLT3 and haspin.[3][4][6]

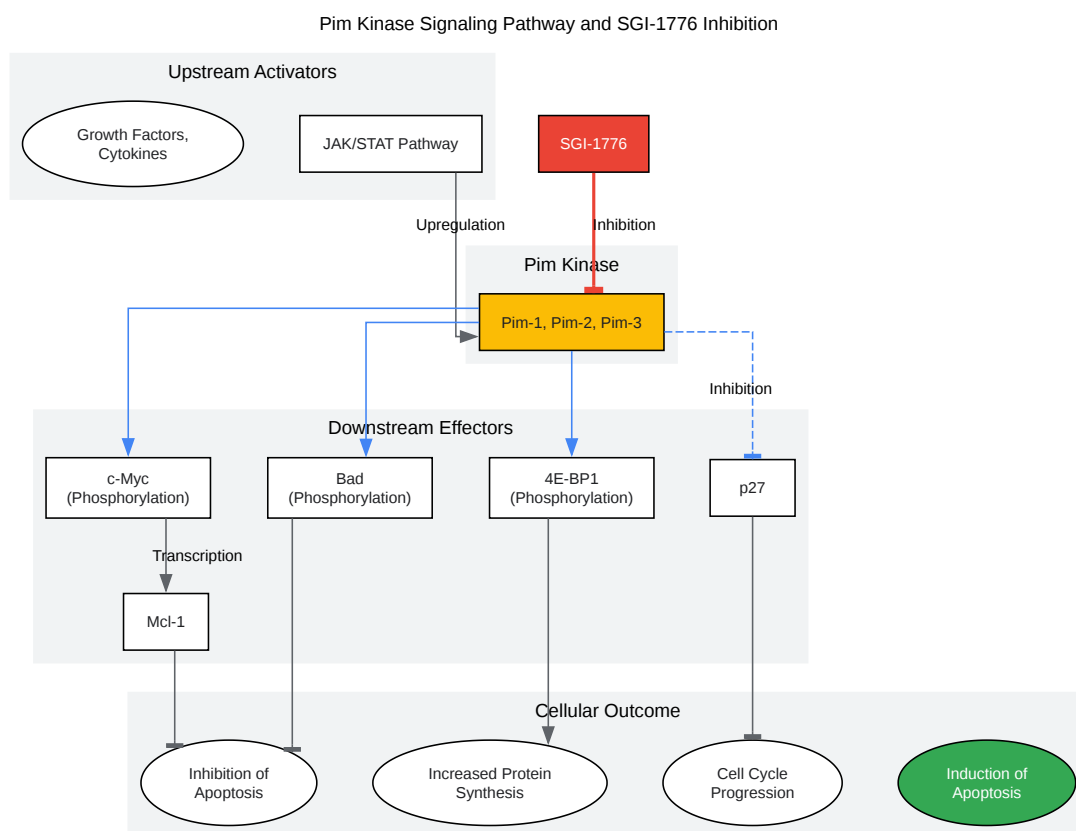
Target Kinase	IC ₅₀ (nM)	Reference
Pim-1	7	[1][3][4][6]
Pim-2	363	[1][3][4][6]
Pim-3	69	[1][3][4][6]
FLT3	44	[1][3][4]
Haspin	34	[4][7]

Mechanism of Action and Signaling Pathways

SGI-1776 exerts its anti-neoplastic effects by inhibiting the serine/threonine kinase activity of the Pim family of proteins.^[8] This inhibition disrupts key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanism involves the induction of apoptosis, often correlated with a reduction in the anti-apoptotic protein Mcl-1.^{[1][9][10]}

Pim Kinase Signaling Pathway Inhibition

The diagram below illustrates the central role of Pim kinases in promoting cell survival and proliferation and how SGI-1776 intervenes.



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Caption: SGI-1776 inhibits Pim kinases, leading to apoptosis.

Experimental Protocols

Detailed methodologies for key assays used to characterize the activity of SGI-1776 are provided below.

Radiometric Kinase Assay for IC₅₀ Determination

This protocol describes a radiometric assay to determine the in vitro inhibitory potency of SGI-1776 against Pim kinases.

Materials:

- Purified recombinant Pim-1, Pim-2, or Pim-3 enzyme
- Peptide substrate (e.g., KKRNRTLTV)
- [γ -³²P]ATP
- SGI-1776 (serial dilutions)
- Kinase reaction buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
- 3% Phosphoric acid solution
- P30 filtermat
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the Pim kinase and its peptide substrate in the kinase reaction buffer.
- Add varying concentrations of SGI-1776 or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding the [γ -³²P]ATP mix.
- Incubate the reaction at room temperature for 40 minutes.

- Stop the reaction by adding 3% phosphoric acid solution.
- Spot a portion of the reaction mixture onto a P30 filtermat.
- Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
- Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition at each SGI-1776 concentration relative to the DMSO control and determine the IC₅₀ value.

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This protocol details the measurement of apoptosis in cancer cell lines treated with SGI-1776 using flow cytometry.

Materials:

- Cancer cell line (e.g., MV-4-11)
- SGI-1776
- DMSO (vehicle control)
- Annexin V-FITC
- Propidium Iodide (PI)
- Annexin binding buffer
- Flow cytometer

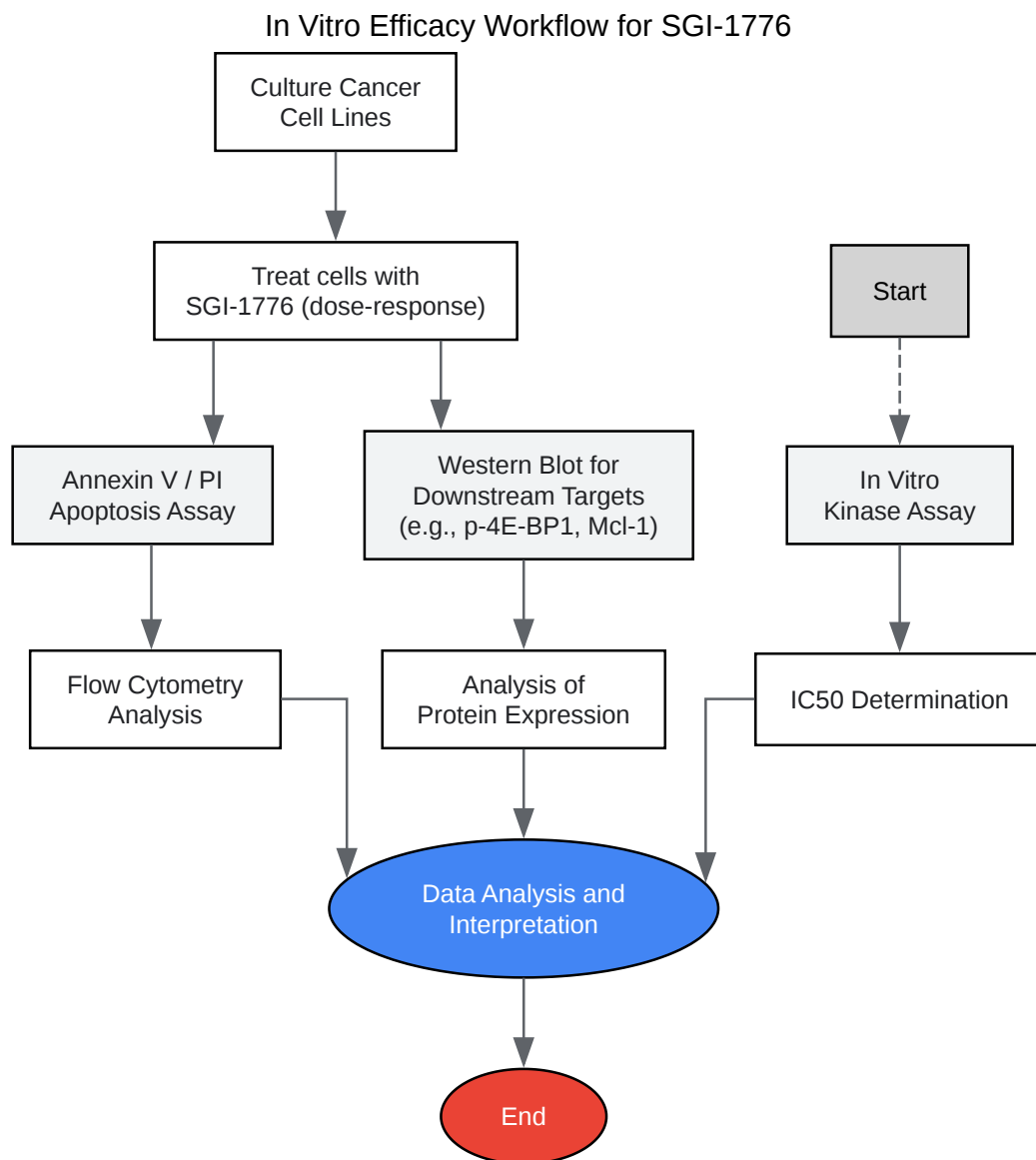
Procedure:

- Seed cancer cells at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of SGI-1776 or DMSO for 24 hours.
- Harvest the cells, including any floating cells from the supernatant.

- Wash the cells with cold PBS.
- Resuspend the cell pellet in Annexin binding buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of SGI-1776.



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